

# What is the chemical structure of DM1-SMe?

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## Compound of Interest

Compound Name: DM1-SMe

Cat. No.: B10775977

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## An In-depth Technical Guide to DM1-SMe

**DM1-SMe** is a potent maytansinoid derivative that serves as a cytotoxic payload in the development of antibody-drug conjugates (ADCs) for targeted cancer therapy.<sup>[1]</sup> This guide provides a comprehensive overview of its chemical structure, mechanism of action, and relevant experimental data for researchers, scientists, and drug development professionals.

## Chemical Structure and Properties

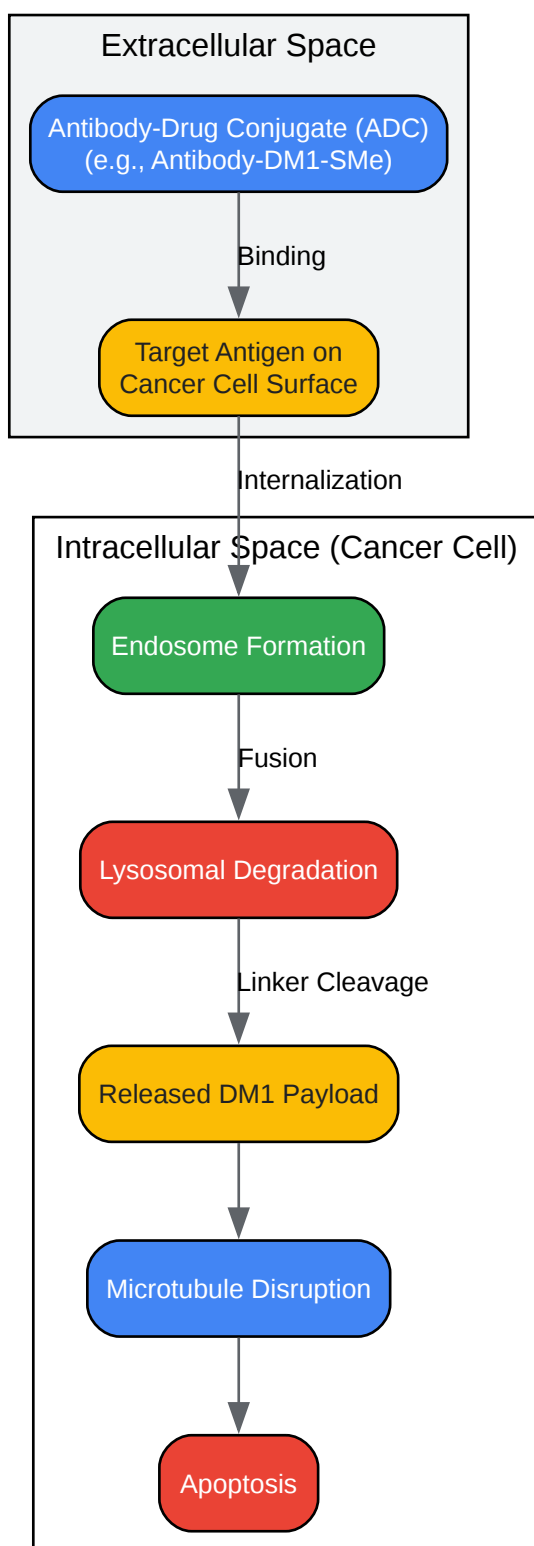
**DM1-SMe**, also known as N2'-deacetyl-N2'-[3-(methyldithio)-1-oxopropyl]maytansine, is an analog of mertansine (DM1) with a thiomethane cap on its sulfhydryl group.<sup>[1][2]</sup> This modification allows for its conjugation to antibodies, typically via a stable thioether linker, to form ADCs.<sup>[1]</sup>

Below is a summary of the key chemical properties of **DM1-SMe**:

Property	Value
Molecular Formula	C36H50ClN3O10S2[2][3][4]
Molecular Weight	784.38 g/mol [1][3]
CAS Number	138148-68-2[2][3]
Appearance	Off-white to light yellow solid[3]
IUPAC Name	[(1S,2R,3S,5S,6S,16Z,18Z,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxo-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacos-10,12,14(26),16,18-pentaen-6-yl] (2S)-2-[methyl-[3-(methyl-disulfanyl)propanoyl]amino]propanoate[1]
SMILES	<chem>C[C@]12--INVALID-LINK--C--INVALID-LINK--N(C)C(CCSSC)=O=O=O)C=C(C(OC)=C4)Cl)\C)OC)(NC(O3)=O)O)C"&gt;C@@([H])O1[3]</chem>

## Mechanism of Action

**DM1-SMe** is a highly potent microtubule inhibitor.[1][3][5] Its primary mechanism of action involves the suppression of microtubule dynamics, which is crucial for cell division.[6] **DM1-SMe** binds to the tips of microtubules, inhibiting both their growth and shortening.[6] This disruption of the microtubule network leads to cell cycle arrest and ultimately apoptosis (programmed cell death).[1] When used as a payload in an ADC, **DM1-SMe** is selectively delivered to cancer cells, maximizing its therapeutic effect while minimizing systemic toxicity.[1]



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Mechanism of action of an antibody-drug conjugate with a DM1 payload.

## Quantitative Data

**DM1-SMe** exhibits potent cytotoxicity against a range of cancer cell lines.

Parameter	Value	Cell Lines/Conditions
IC50	0.002 to >3 nM	Pediatric preclinical testing program (PPTP) panel of cancer cell lines[2][7]
IC50	0.003 to 0.01 nM	Panel of human tumor cell lines
Solubility in DMSO	100 mg/mL (127.49 mM)[3]	Requires ultrasonic assistance[3]
Solubility in DMF	16 mg/mL[2]	
Solubility in DMF:PBS (pH 7.2) (1:5)	0.16 mg/mL[2]	
In Vivo Efficacy	15 mg/kg (as IMG901)	PPTP solid tumor xenograft mouse model[3]

## Experimental Protocols

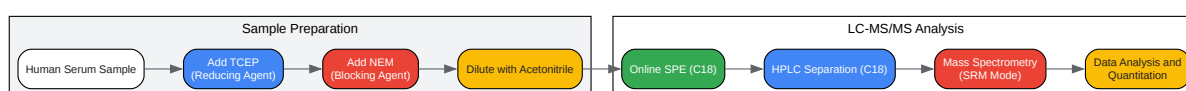
A representative in vivo study protocol to evaluate the antitumor efficacy of a **DM1-SMe** conjugate (in the form of IMG901) is outlined below.[3]

- Animal Model: PPTP solid tumor xenograft mouse model.[3]
- Test Article: IMG901 (an antibody-DM1 conjugate).
- Dosage: 15 mg/kg.[3]
- Administration: Intravenous (IV) injection, administered three times a week for six weeks.[3]
- Endpoint: Tumor growth inhibition is monitored and measured over the course of the study. [3]

- Vehicle for In Vivo Dissolution: A common vehicle for in vivo studies is a solution of 10% DMSO and 90% corn oil.[3][8] For a 1 mL working solution, 100 µL of a 25.0 mg/mL DMSO stock solution is added to 900 µL of corn oil and mixed thoroughly.[3][8]

The following is a summary of a validated method for the quantification of the related compound DM1 in human serum, which can be adapted for **DM1-SMe**.[9]

- Sample Pre-treatment:
  - Due to the presence of a free thiol group, samples are treated with a reducing agent, tris(2-carboxyethyl) phosphine (TCEP).[9]
  - The thiol group is then blocked with N-ethylmaleimide (NEM).[9]
- Sample Preparation: The treated samples are diluted with acetonitrile.[9]
- Solid Phase Extraction (SPE): Online SPE is performed using a C18 cartridge.[9]
- Chromatographic Separation:
  - A C18 column (150 x 4.6 mm ID, 3 µm particle size) is used.[9]
  - A 10-minute HPLC gradient is employed for separation.[9]
- Detection: The resulting DM1-NEM is detected using a triple quadrupole mass spectrometer in selected reaction monitoring (SRM) mode.[9]
- Quantitation: The concentration of DM1 is back-calculated from the amount of DM1-NEM detected. The validated quantitation range is 0.200-200 ng/mL using 0.25 mL of serum.[9]



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